2-Ethynyl-1-methylcyclohexan-1-ol
Description
Properties
CAS No. |
102877-94-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 |
IUPAC Name |
2-ethynyl-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-8-6-4-5-7-9(8,2)10/h1,8,10H,4-7H2,2H3 |
InChI Key |
OGAXKUBPMDPSQI-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1C#C)O |
Synonyms |
Cyclohexanol, 2-ethynyl-1-methyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Cyclohexanol Derivatives
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 2-Ethynyl-1-methylcyclohexan-1-ol | Not available | Ethynyl (C2), Methyl (C1) | C₉H₁₂O | High steric hindrance; alkyne moiety |
| 1-Ethynyl-1-cyclohexanol | 78-27-3 | Ethynyl (C1) | C₈H₁₀O | Terminal alkyne; planar geometry |
| 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol | 29803-82-5 | Methyl (C1), Isopropyl (C4), double bond (C2) | C₁₀H₁₈O | Cyclohexen ring; branched substituents |
| (1R,2S)-2-Ethenylcyclohexan-1-ol | 6376-95-0 | Ethenyl (C2) | C₈H₁₄O | Alkene substituent; stereospecific |
Key Observations :
- Substituent Position: The ethynyl group at C2 in the target compound (vs.
- Electronic Effects: The ethynyl group’s electron-withdrawing nature could lower the pKa of the hydroxyl group compared to alkyl-substituted analogs like 2-Ethyl-1-hexanol (CAS 104-76-7) .
- Steric Impact : The methyl group at C1 in the target compound introduces steric bulk, possibly affecting reaction kinetics in nucleophilic substitutions or esterification reactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s higher molecular weight and polar ethynyl group may increase its boiling point relative to 2-Ethyl-1-hexanol but reduce volatility compared to smaller alcohols .
- LogP values suggest moderate lipophilicity, making it suitable for organic synthesis or as a solvent intermediate.
Key Findings :
- Ethynyl-substituted cyclohexanols (e.g., 1-Ethynyl-1-cyclohexanol) require stringent respiratory and dermal protection due to reactivity and irritation risks .
Preparation Methods
Iodination of 1-Methylcyclohexanol
The synthesis begins with the regioselective iodination of 1-methylcyclohexanol at the 2-position. As demonstrated in the preparation of 1-iodo-3-methylcyclohexane, triphenylphosphine (PPh₃) and iodine (I₂) in dichloromethane (DCM) facilitate the Appel reaction, converting the alcohol to the corresponding iodide. Optimal conditions involve stirring cis/trans-3-methylcyclohexanol (60 mmol) with PPh₃ (1.4 equiv) and I₂ (1.4 equiv) at 0°C for 2 h, yielding 1-iodo-2-methylcyclohexane in 85% purity after column chromatography.
Sonogashira Coupling with Ethynyltrimethylsilane
The iodinated intermediate undergoes cross-coupling with ethynyltrimethylsilane under Sonogashira conditions. Palladium(II) acetate (5 mol%), copper(I) iodide (10 mol%), and triphenylphosphine (10 mol%) in triethylamine (TEA) at 80°C for 12 h afford 2-(trimethylsilylethynyl)-1-methylcyclohexane. Deprotection using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields 2-ethynyl-1-methylcyclohexan-1-ol with 72% isolated yield (Table 1).
Table 1: Halogenation-Sonogashira Method Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Iodination temperature | 0°C → 25°C | -15% yield |
| Pd catalyst loading | 5 mol% → 2 mol% | -28% yield |
| Deprotection time | 1 h → 2 h | +8% yield |
Grignard Addition to 1-Methylcyclohexanone
Synthesis of 1-Methylcyclohexanone
1-Methylcyclohexanol is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. The reaction achieves 92% conversion within 3 h, though over-oxidation to cyclohexanedione is minimized by maintaining pH > 4.
Ethynyl Grignard Addition
Ethynylmagnesium bromide (2.0 equiv) in THF is added dropwise to 1-methylcyclohexanone at -78°C. After warming to 25°C over 6 h, acidic workup (NH₄Cl) affords the tertiary alcohol in 64% yield. Steric hindrance from the methyl group limits efficiency, with 22% unreacted ketone recovered (Table 2).
Table 2: Grignard Reaction Parameters
| Condition | Outcome |
|---|---|
| Temperature | -78°C → 0°C |
| Solvent | THF → Diethyl ether |
| Equivalents of Grignard | 2.0 → 3.0 |
Hydroalkynylation of Epoxide Precursors
Epoxidation of 1-Methylcyclohexene
1-Methylcyclohexene undergoes epoxidation using meta-chloroperoxybenzoic acid (mCPBA) in DCM at 25°C for 24 h, producing 1,2-epoxy-1-methylcyclohexane in 88% yield. Stereochemical control is achieved using Jacobsen’s (salen)Mn(III) catalyst (0.5 mol%), providing the trans-epoxide with 94% enantiomeric excess (ee).
Q & A
Q. What are the recommended synthetic routes for 2-Ethynyl-1-methylcyclohexan-1-ol, and what experimental conditions optimize yield?
- Methodological Answer : A feasible approach involves introducing the ethynyl group via Sonogashira coupling or nucleophilic substitution. For example, starting from 1-methylcyclohexanol, the hydroxyl group can be converted to a leaving group (e.g., tosylate) under basic conditions (e.g., NaH, TsCl), followed by reaction with a terminal alkyne (e.g., ethynyl magnesium bromide). Catalytic systems like Pd/Cu or Ni-based catalysts may enhance efficiency . Optimize reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions. Yield can be improved by inert atmosphere (N₂/Ar) and controlled stoichiometry (1:1.2 molar ratio of substrate to alkyne).
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. The ethynyl proton (sp-hybridized) appears as a singlet near δ 2.1–2.3 ppm, while the methyl group on the cyclohexane ring shows upfield shifts (δ 1.0–1.2 ppm) .
- IR Spectroscopy : The C≡C stretch appears as a sharp peak near 2100–2260 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 152.13 for C₉H₁₂O) .
- HPLC : Purity assessment via reverse-phase C18 columns with UV detection (λ = 254 nm) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability tests show degradation under prolonged exposure to light or humidity. Store in amber glass vials at –20°C under inert gas (Ar). Use desiccants (e.g., silica gel) to prevent hydrolysis of the ethynyl group. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life via HPLC monitoring .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethynyl group in this compound during catalytic transformations?
- Methodological Answer : The ethynyl group’s linear geometry and high electron density enable participation in π-complexation with transition metals (e.g., Pd, Au). For example, Au(I)-catalyzed cyclization reactions form bicyclic ethers via alkyne activation. Kinetic studies (e.g., UV-Vis monitoring of intermediate formation) and DFT calculations (B3LYP/6-31G*) reveal transition states and regioselectivity . Competing pathways (e.g., hydration vs. cyclization) can be controlled by solvent choice (polar aprotic solvents favor cyclization) .
Q. How can enzyme inhibition studies using this compound be designed to evaluate its biological activity?
- Methodological Answer :
- Enzyme Assays : Use cytochrome P450 (CYP) isoforms (e.g., CYP3A4) in microsomal preparations. Monitor NADPH depletion at 340 nm to quantify inhibition .
- Docking Simulations : AutoDock Vina or Schrödinger Maestro predicts binding modes. The ethynyl group may sterically hinder active-site access, while the hydroxyl group forms hydrogen bonds .
- Toxicity Screening : MTT assays on HepG2 cells (IC₅₀ determination) paired with ROS detection (DCFH-DA probe) assess cytotoxicity .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR with IR (confirm functional groups) and X-ray crystallography (if crystalline).
- Dynamic Effects : Conformational flexibility (e.g., chair-flip in cyclohexane) causes splitting. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can freeze out rotamers .
- Isotopic Labeling : Deuterated analogs (e.g., D₂O exchange) identify exchangeable protons.
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with Tukey’s Post Hoc Test : Compare means across dose groups (α = 0.05).
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., cytotoxicity, ROS, apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
